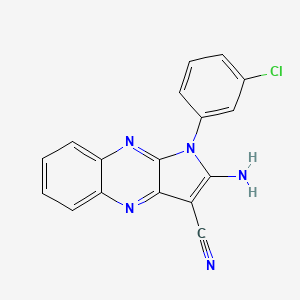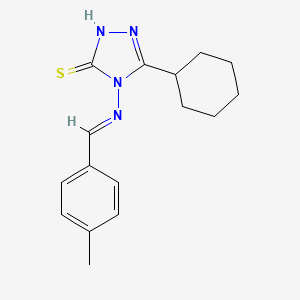
(2E)-2-(4-hydroxy-3-iodobenzylidene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-HYDROXY-3-IODOBENZALDEHYDE THIOSEMICARBAZONE typically involves the reaction of 4-hydroxy-3-iodobenzaldehyde with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-HYDROXY-3-IODOBENZALDEHYDE THIOSEMICARBAZONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-HYDROXY-3-IODOBENZALDEHYDE THIOSEMICARBAZONE involves its interaction with various molecular targets. It can form complexes with metal ions, which can then interact with biological macromolecules such as DNA and proteins. This interaction can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells . The compound’s ability to chelate metal ions also plays a role in its antimicrobial activity .
Comparación Con Compuestos Similares
4-HYDROXY-3-IODOBENZALDEHYDE: A precursor in the synthesis of the thiosemicarbazone derivative.
THIOSEMICARBAZIDE: A key reagent in the synthesis of various thiosemicarbazone derivatives.
4-METHYL-3-IODOBENZALDEHYDE THIOSEMICARBAZONE: A structurally similar compound with potential biological activities.
Uniqueness: 4-HYDROXY-3-IODOBENZALDEHYDE THIOSEMICARBAZONE is unique due to the presence of both hydroxyl and iodine substituents on the benzaldehyde ring, which can significantly influence its reactivity and biological activity. The combination of these functional groups with the thiosemicarbazone moiety enhances its potential as a versatile ligand and therapeutic agent .
Propiedades
Fórmula molecular |
C8H8IN3OS |
|---|---|
Peso molecular |
321.14 g/mol |
Nombre IUPAC |
[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8IN3OS/c9-6-3-5(1-2-7(6)13)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14)/b11-4+ |
Clave InChI |
QNJPHLHLEBATCS-NYYWCZLTSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=N/NC(=S)N)I)O |
SMILES canónico |
C1=CC(=C(C=C1C=NNC(=S)N)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974031.png)
![3-(4-isobutylphenyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974041.png)





![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11974096.png)
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11974098.png)




